molecular formula C14H18FNO B11173739 (2-Ethylpiperidin-1-yl)(4-fluorophenyl)methanone

(2-Ethylpiperidin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B11173739
M. Wt: 235.30 g/mol
InChI Key: WPPYTWIYKOKKIH-UHFFFAOYSA-N
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Description

2-ETHYL-1-(4-FLUOROBENZOYL)PIPERIDINE is a piperidine derivative, which is a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-(4-FLUOROBENZOYL)PIPERIDINE typically involves the reaction of 4-fluorobenzoyl chloride with 2-ethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of 2-ETHYL-1-(4-FLUOROBENZOYL)PIPERIDINE can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. This method involves the use of automated reactors and precise control of temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-(4-FLUOROBENZOYL)PIPERIDINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted piperidine derivatives .

Scientific Research Applications

2-ETHYL-1-(4-FLUOROBENZOYL)PIPERIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ETHYL-1-(4-FLUOROBENZOYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzoyl)piperidine: Similar structure but lacks the ethyl group.

    2-Ethylpiperidine: Similar structure but lacks the fluorobenzoyl group.

    4-(4-Fluorobenzoyl)-1-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]piperidine: Similar structure with additional substituents.

Uniqueness

2-ETHYL-1-(4-FLUOROBENZOYL)PIPERIDINE is unique due to the presence of both the ethyl and fluorobenzoyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity .

Properties

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

(2-ethylpiperidin-1-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H18FNO/c1-2-13-5-3-4-10-16(13)14(17)11-6-8-12(15)9-7-11/h6-9,13H,2-5,10H2,1H3

InChI Key

WPPYTWIYKOKKIH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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